Floxacrine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Floxacrin ist eine antimalarielle Verbindung, die zur Klasse der Phenylchinoline gehört. Es wurde auf sein Potenzial zur Behandlung von Malaria, insbesondere von Stämmen, die gegen andere antimalarielle Medikamente resistent sind, untersucht. Floxacrin und seine Derivate haben eine vielversprechende Aktivität gegen verschiedene Stämme von Plasmodium gezeigt, dem Parasiten, der für Malaria verantwortlich ist .

Vorbereitungsmethoden

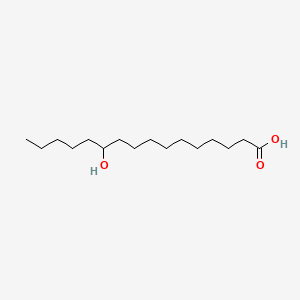

Synthesewege und Reaktionsbedingungen: Floxacrin kann durch eine Reihe von chemischen Reaktionen unter Beteiligung des Chinolinkern synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von (N,N)-Dimethylaminoethylacrylat mit Aminopropanolen in Methylbenzol, gefolgt von der Zugabe von Lewis-Base und Trimethylchlorsilan, um Hydroxyl- und Amidogruppen zu schützen . Die Reaktion wird durch Zugabe von Tetrafluorbenzoylchlorid abgeschlossen, gefolgt von saurer Wäsche und Entfernung der Schutzgruppen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Floxacrin beinhaltet die Optimierung des Synthesewegs, um die Ausbeute zu erhöhen und Verunreinigungen zu reduzieren. Dazu gehört der Schutz von Hydroxyl- und Amidogruppen mit Trimethylchlorsilan, was die Verwendung von Tetrafluorbenzoylchlorid verbessert und die Reaktionsausbeute der Zwischenstufe Difluorcarbonsäure um 10 Prozent erhöht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Floxacrin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre antimalariellen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit Floxacrin verwendet werden, sind Lewis-Basen, Trimethylchlorsilan und Tetrafluorbenzoylchlorid . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Floxacrin gebildet werden, umfassen verschiedene Derivate mit verbesserter antimalarieller Aktivität. Diese Derivate werden auf ihre Wirksamkeit gegen arzneimittelresistente Stämme von Plasmodium untersucht .

Wissenschaftliche Forschungsanwendungen

Floxacrin wurde ausgiebig auf seine antimalariellen Eigenschaften untersucht. Es hat eine hohe Aktivität gegen arzneimittelresistente Linien von Plasmodium berghei und Plasmodium falciparum gezeigt . Neben seiner Verwendung bei der Malariabehandlung werden Floxacrin und seine Derivate auf ihr Potenzial zur Behandlung anderer parasitärer Infektionen und Krankheiten untersucht .

Wirkmechanismus

Floxacrin entfaltet seine Wirkung, indem es die Blut-Schizontoziden-Stadien von Plasmodium angreift. Es stört die Fähigkeit des Parasiten, sich zu replizieren und in den roten Blutkörperchen des Wirts zu überleben . Die genauen molekularen Ziele und Wege, die an seinem Wirkmechanismus beteiligt sind, sind noch Gegenstand der Forschung, aber es wird angenommen, dass es die Stoffwechselprozesse des Parasiten stört .

Wirkmechanismus

Floxacrine exerts its effects by targeting the blood schizontocidal stages of Plasmodium. It interferes with the parasite’s ability to replicate and survive within the host’s red blood cells . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to disrupt the parasite’s metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Floxacrin wird mit anderen antimalariellen Verbindungen wie Chloroquin, Amodiaquin, Isoquin und Tebuquin verglichen . Während diese Verbindungen bei der Behandlung von Malaria wirksam waren, hat Floxacrin eine überlegene Aktivität gegen arzneimittelresistente Stämme gezeigt . Andere ähnliche Verbindungen sind Endochin, ICI-56780 und verschiedene endochinähnliche Chinolone . Die einzigartige Struktur und der Wirkmechanismus von Floxacrin machen es zu einer wertvollen Ergänzung des Arsenals von antimalariellen Medikamenten.

Eigenschaften

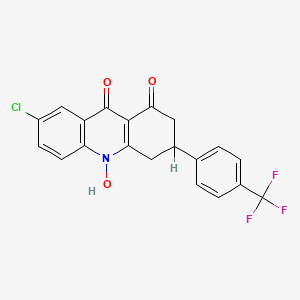

CAS-Nummer |

53966-34-0 |

|---|---|

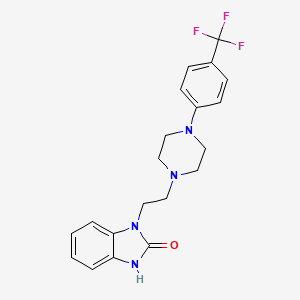

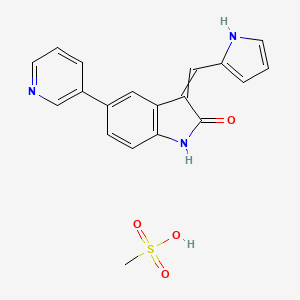

Molekularformel |

C20H13ClF3NO3 |

Molekulargewicht |

407.8 g/mol |

IUPAC-Name |

7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione |

InChI |

InChI=1S/C20H13ClF3NO3/c21-13-5-6-15-14(9-13)19(27)18-16(25(15)28)7-11(8-17(18)26)10-1-3-12(4-2-10)20(22,23)24/h1-6,9,11,28H,7-8H2 |

InChI-Schlüssel |

AWHZKKVSUJJVNL-UHFFFAOYSA-N |

SMILES |

C1C(CC(=O)C2=C1N(C3=C(C2=O)C=C(C=C3)Cl)O)C4=CC=C(C=C4)C(F)(F)F |

Kanonische SMILES |

C1C(CC(=O)C2=C1N(C3=C(C2=O)C=C(C=C3)Cl)O)C4=CC=C(C=C4)C(F)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

7-chloro-10-hydroxy-3-(4-trifluoromethylphenyl)-3,4-dihydroacridine-1,9(2H,10H)-dione floxacrine HOE 991 |

Herkunft des Produkts |

United States |

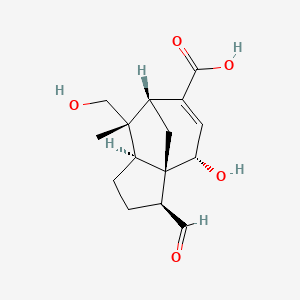

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8-Hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl) 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1672782.png)

![(2S,3R,6S,8R,9R,12S,15S,21S,22R)-2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol](/img/structure/B1672786.png)

![[(2S,3R,6S,8S,9R,12S,15S,22S)-12-Hydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaen-9-yl] acetate](/img/structure/B1672790.png)